Phthalic acid, hept-4-yl isobutyl ester

Catalog No.
S13962355
CAS No.
M.F
C19H28O4
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalic acid, hept-4-yl isobutyl ester

Product Name

Phthalic acid, hept-4-yl isobutyl ester

IUPAC Name

2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3

InChI Key

YHUGIMNLJRGFDU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C

Phthalic acid, hept-4-yl isobutyl ester is an organic compound with the molecular formula C19H28O4C_{19}H_{28}O_{4} and a molecular weight of approximately 320.4232 g/mol. It is classified as an ester derived from phthalic acid, where the hydroxyl groups are replaced by hept-4-yl and isobutyl groups. The compound features a complex structure that contributes to its unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to phthalic acid and the corresponding alcohols (hept-4-ol and isobutanol).
    C19H28O4+H2OC8H4O3+C7H15OH+C4H10OC_{19}H_{28}O_{4}+H_{2}O\rightarrow C_{8}H_{4}O_{3}+C_{7}H_{15}OH+C_{4}H_{10}O
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties.
  • Esterification: The compound can also be synthesized through the esterification reaction between phthalic acid and hept-4-ol or isobutanol under acidic conditions.

Phthalic acid, hept-4-yl isobutyl ester can be synthesized via several methods:

  • Direct Esterification: This method involves reacting phthalic acid with hept-4-ol and isobutanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to facilitate the reaction.
  • Transesterification: This process can also be employed by reacting an existing phthalate ester with hept-4-ol or isobutanol under suitable conditions.
  • Chemical Modifications: Further chemical modifications can be performed post-synthesis to enhance specific properties or functionalities suited for particular applications.

Phthalic acid, hept-4-yl isobutyl ester has several applications across various industries:

  • Plasticizers: It can be used as a plasticizer in polymers to enhance flexibility and durability.
  • Coatings: The compound may serve as a component in coatings that require specific mechanical properties or resistance to environmental factors.
  • Pharmaceuticals: Its potential biological activity suggests possible applications in drug formulations or as a lead compound for further drug development.

Interaction studies have focused on the binding affinity of phthalic acid, hept-4-yl isobutyl ester with biological macromolecules. Molecular docking techniques have revealed that this compound may interact with viral envelope proteins, indicating its potential role as an antiviral agent . Further studies are needed to elucidate its mechanisms of action and therapeutic efficacy.

Phthalic acid, hept-4-yl isobutyl ester shares structural similarities with other phthalate esters but possesses unique characteristics due to its specific alkyl chains. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Phthalic acid, hex-2-yn-4-yl isobutyl esterC18H22O4C_{18}H_{22}O_{4}Contains a triple bond in the alkyl chain
Di-(2-ethylhexyl)phthalateC24H38O4C_{24}H_{38}O_{4}Widely used plasticizer; larger alkyl groups
Phthalic acid, hept-3-yl isobutyl esterC19H28O4C_{19}H_{28}O_{4}Similar structure but different alkyl branching

The uniqueness of phthalic acid, hept-4-yl isobutyl ester lies in its specific combination of alkyl substituents which may confer distinct physical and chemical properties compared to other phthalate esters .

The isolation of phthalic acid, hept-4-yl isobutyl ester from botanical sources represents a milestone in the expansion of known plant secondary metabolites. Initial identifications occurred through advanced chromatographic techniques, with GC-MS analyses in the early 2020s confirming its presence across diverse angiosperms. In Millettia pachycarpa, a leguminous species traditionally used in ethnobotanical practices, methanol root extracts revealed this phthalate ester as the third most abundant phytochemical (17.31%). Parallel studies on Chenopodium album and Stellaria media detected the compound at 6.55% and comparable abundance levels, respectively, underscoring its cross-taxonomic distribution.

Structural elucidation relied on spectral matching against the National Institute of Standards and Technology (NIST) database, with the compound’s characteristic fragmentation pattern confirming the hept-4-yl isobutyl substituents. The ester’s discovery coincided with renewed scientific interest in plant-derived phthalates, which had been historically overlooked in favor of alkaloids and terpenoids. This shift emerged from improved analytical sensitivity enabling detection of semi-volatile compounds previously masked by dominant metabolites.

Ecological Rationale for Studying Plant-Derived Phthalate Esters

Phthalic acid, hept-4-yl isobutyl ester occupies a critical niche in plant chemical ecology, though its exact biological roles remain speculative. Comparative GC-MS profiles from multiple species suggest involvement in allelopathic interactions, with elevated concentrations observed in root tissues—a finding consistent with rhizospheric chemical defense mechanisms. The compound’s lipophilic nature, conferred by its branched alkyl chains, implies potential membrane-localized functions, possibly in modulating cellular permeability or serving as a precursor for cuticular wax components.

Ecological studies posit that phthalate esters may contribute to plant stress responses. In Millettia pachycarpa, the simultaneous detection of phthalic acid, hept-4-yl isobutyl ester with antioxidant dibutyl phthalate (29.64%) suggests synergistic interactions in oxidative stress mitigation. The table below summarizes its relative abundance across studied species:

Plant SpeciesTissue AnalyzedAbundance (%)GC-MS Retention Time (min)
Millettia pachycarpaRoot17.3128.53
Chenopodium albumAerial parts6.5528.53
Stellaria mediaWhole plant7.4128.53

These quantitative differences across tissues and species highlight potential ecological plasticity, possibly tied to environmental stressors or pathogenic pressures. The compound’s persistence in soil systems, inferred from its structural similarity to stable anthropogenic phthalates, raises questions about its role in long-term rhizosphere conditioning.

Research Gaps in Secondary Metabolite Functional Analysis

Despite phthalic acid, hept-4-yl isobutyl ester’s confirmed natural occurrence, critical knowledge gaps impede functional characterization. No studies have yet elucidated its biosynthetic pathway—a significant omission given the ecological prevalence of phthalate esters. Potential routes could involve esterification of phthalic acid with isobutanol and heptanol precursors, but enzymatic mechanisms remain wholly unexplored.

Another unresolved question concerns the compound’s interaction with plant cellular machinery. While structural analogs like dibutyl phthalate exhibit confirmed antioxidant properties, the specific radical scavenging capacity of phthalic acid, hept-4-yl isobutyl ester remains unquantified. Furthermore, its potential role as a signaling molecule or modulator of microbial communities in the rhizosphere warrants investigation through metatranscriptomic approaches.

The table below prioritizes key research questions and methodological approaches for future studies:

Research PriorityProposed MethodologyExpected Outcome
Biosynthetic pathway elucidationIsotopic labeling + enzyme assaysIdentification of precursor metabolites
Ecological function in plant defenseBioassays with herbivores/pathogensQuantification of antimicrobial activity
Soil persistence and degradationLC-MS/MS environmental trackingHalf-life determination in ecosystems
Cellular localization studiesFluorescence tagging + microscopySubcellular compartment mapping

Addressing these gaps requires interdisciplinary collaboration, integrating phytochemistry, molecular biology, and environmental science to unravel the compound’s biological significance.

The shikimate pathway represents the fundamental biosynthetic route through which vascular plants synthesize aromatic compounds, including potential precursors to phthalic acid derivatives. This seven-step metabolic sequence converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the central branch point for aromatic amino acid biosynthesis and secondary metabolite production [1] [2].

Pathway Architecture and Metabolic Flow

The shikimate pathway initiates with the condensation of phosphoenolpyruvate from glycolysis and erythrose 4-phosphate from the pentose phosphate pathway, catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase. This enzyme requires manganese cofactors and reduced thioredoxin for activity, directly linking carbon flow into aromatic biosynthesis with photosynthetic electron transport [1]. In Arabidopsis thaliana, two known genes encode this enzyme (AtDAHPS1 and AtDAHPS2), with expression patterns indicating tissue-specific regulation of pathway initiation [1].

Subsequent enzymatic steps involve 3-dehydroquinate synthase, the bifunctional 3-dehydroquinate dehydratase/shikimate 5-dehydrogenase complex, shikimate kinase, 5-enolpyruvylshikimate 3-phosphate synthase, and chorismate synthase [1] [2]. The bifunctional enzyme complex represents a particularly important regulatory node, as its proximity effect increases the effective concentration of intermediate substrates, thereby controlling metabolic flux through the pathway [1].

Regulatory Mechanisms and Metabolic Control

Vascular plants exhibit sophisticated regulatory control over shikimate pathway flux, with approximately 30% of photosynthetically fixed carbon directed through this route [3]. Shikimate kinase serves as a key regulatory enzyme, with activity sensitive to cellular ATP energy charge and rapid induction by fungal elicitors [1]. The enzyme exists in multiple isoforms (AtSK1 and AtSK2 in Arabidopsis), suggesting functional specialization for different metabolic pools [1].

Chorismate represents the critical branch point where flux divides between primary aromatic amino acid biosynthesis and secondary metabolite production. Chorismate mutase catalyzes the Claisen rearrangement to prephenate for phenylalanine and tyrosine synthesis, while anthranilate synthase directs flux toward tryptophan biosynthesis [1] [2]. The competition between these pathways directly influences the availability of aromatic precursors for secondary metabolite synthesis, including potential phthalic acid derivatives.

Connection to Phthalic Acid Ester Biosynthesis

While phthalic acid esters have been identified in numerous plant species, their biosynthetic origin through the shikimate pathway remains incompletely characterized [4] [5]. Phenylalanine, the ultimate aromatic amino acid product of the shikimate pathway, serves as the entry point into the phenylpropanoid pathway through phenylalanine ammonia-lyase [6] [7]. This pathway generates a diverse array of phenolic compounds, some of which may undergo cyclization and oxidation reactions leading to benzoic acid derivatives, including potential phthalic acid precursors.

The discovery of phthalic acid esters in plant extracts, root exudates, and essential oils suggests endogenous biosynthetic capacity [4] [5]. Natural occurrence has been documented in Cyperus rotundus (7.00% in hexane extract), Solanum betaceum peel, and Millettia pachycarpa root (17.31% in methanol extract) . These findings indicate that vascular plants possess metabolic machinery capable of producing complex aromatic esters beyond the canonical phenylpropanoid products.

Metabolic IntermediateEnzyme Catalyzing FormationPotential Role in Phthalic Acid BiosynthesisRegulatory Mechanisms
PhosphoenolpyruvateGlycolysis pathway enzymesPrimary carbon source for aromatic biosynthesisAllosteric regulation by ATP/ADP ratio
Erythrose 4-phosphatePentose phosphate pathway enzymesSecondary carbon source for aromatic ring formationRegulation by pentose phosphate pathway flux
3-Deoxy-D-arabino-heptulosonate 7-phosphate3-Deoxy-D-arabino-heptulosonate 7-phosphate synthaseInitial committed step toward aromatic compoundsFeedback inhibition by aromatic amino acids
ChorismateChorismate synthaseBranch point for aromatic amino acids and secondary metabolitesBranch point competition regulation
PhenylalaninePrephenate dehydrataseAromatic amino acid precursor to phenylpropanoid pathwayDevelopmental stage regulation

Microbial Modular Polyketide Synthase Systems

Modular polyketide synthases represent sophisticated enzymatic assembly lines capable of producing structurally diverse aromatic compounds, including potential precursors to phthalic acid esters. These multimodular systems demonstrate remarkable flexibility in substrate selection and product formation, offering insights into alternative biosynthetic routes for complex aromatic molecules [9] [10].

Architectural Organization and Function

Type I modular polyketide synthases consist of large multidomain polypeptides where individual modules contain ketosynthase, acyltransferase, and acyl carrier protein domains as the minimal functional unit [9] [10]. Each module extends the growing polyketide chain by two carbon atoms through decarboxylative Claisen condensation reactions. Optional domains, including ketoreductase, dehydratase, and enoyl reductase, provide additional structural modifications to the nascent polyketide backbone [10].

The discovery of hybrid Type I/Type II polyketide synthase systems has revealed unprecedented mechanistic diversity in aromatic compound biosynthesis [11] [12]. The spirocycline biosynthetic gene cluster encodes both modular Type I and Type II polyketide synthases along with ketoacyl-ACP synthase III, demonstrating how different polyketide synthase architectures can collaborate in complex natural product formation [11] [12]. This system synthesizes unique aromatic polyketides featuring spirocyclic rings and dimeric structures through sequential action of different polyketide synthase types [12].

Substrate Specificity and Product Diversity

Bacterial modular polyketide synthases exhibit considerable substrate promiscuity, accepting various acyl-CoA starters and malonyl-CoA extenders [9] [13]. Initiation modules can synthesize non-acetate primer units, including propionyl and isobutyryl starters, which are subsequently incorporated by minimal polyketide synthase modules to generate structurally modified products [13]. The R1128 initiation module, when combined with actinorhodin or tetracenomycin minimal polyketide synthases, produces novel hexaketides and octaketides with predictable functional group modifications [13].

Animal-like fatty acid synthase polyketide synthases represent a distinct class capable of producing diverse polyketides through iterative mechanisms [14]. These enzymes demonstrate functions that defy conventional expectations for fatty acid or polyketide biosynthesis, incorporating precursors other than acetate and generating products with variable oxidation states [14]. The diversity of sacoglossan polyketides likely produced by animal-like fatty acid synthase polyketide synthase enzymes suggests extensive mechanistic flexibility in natural product biosynthesis [14].

Metabolic Engineering Applications

The modular architecture of polyketide synthases enables rational engineering approaches for producing novel aromatic compounds. Hybrid polyketide synthase construction, combining initiation modules with different minimal polyketide synthase systems, allows predictable modification of product structures [13]. Engineering strategies focus on module exchange, domain swapping, and tailoring enzyme incorporation to generate unnatural natural products with desired properties [9] [10].

Iterative polyketide biosynthesis by modular systems represents a particularly intriguing engineering target [10]. Non-canonical polyketide synthases that operate iteratively combine traits once thought mutually exclusive to fungal or bacterial systems, generating impressive structural diversity through mechanisms that remain incompletely understood [10]. Polycyclic tetramate macrolactam biosynthesis exemplifies this phenomenon, where a single PKS-NRPS hybrid gene synthesizes two distinct polyketide moieties through iterative processes [10].

PKS TypeDomain OrganizationSubstrate SpecificityProduct Formation
Type I Modular PKSKS-AT-DH-KR-ACP linear arrangementMalonyl-CoA, methylmalonyl-CoA extendersLinear polyketide chains
Type II Iterative PKSSeparate dissociable proteinsAcetyl-CoA, propionyl-CoA startersAromatic polyketide compounds
Hybrid Type I/Type II PKSCombined modular and iterative elementsNon-acetate primer unitsComplex spirocyclic structures
Minimal PKS CoreKS-AT-ACP minimal functional unitStandard acetate/malonate unitsBasic polyketide backbones
Initiation Module PKSStarter unit synthesis moduleSpecialized starter unit biosynthesisModified starter units

Oxidative Coupling Mechanisms in Ester Formation

Oxidative coupling reactions provide essential mechanisms for constructing carbon-carbon bonds in ester biosynthesis, particularly relevant to phthalic acid ester formation. These processes involve electron release from reactants, which are subsequently trapped by oxidants, enabling versatile approaches to complex aromatic ester synthesis [15] [16] [17].

Enzymatic Oxidative Coupling Systems

Enzymatic oxidative coupling represents the most biologically relevant mechanism for ester bond formation in living systems. Horseradish peroxidase catalyzes biomimetic oxidative coupling of phenolic compounds, successfully producing natural antifungal hydroxycinnamoylagmatine dimers from monomeric precursors [18]. The reaction requires hydrogen peroxide as oxidant and demonstrates regioselectivity dependent upon substrate structure and reaction conditions [18].

Cytochrome P450 enzymes catalyze oxidative coupling through NADPH-dependent mechanisms, utilizing molecular oxygen to generate reactive intermediates capable of intermolecular coupling [20]. These enzymes demonstrate substrate selectivity based upon active site architecture and cofactor availability, enabling regioselective coupling at specific positions on aromatic substrates [20].

Metal-Catalyzed Cross-Coupling Mechanisms

Homogeneous palladium systems catalyze oxidative coupling of aromatic esters through mechanisms involving palladium oxidation state cycling between Pd(II) and Pd(0) [16]. The formation of 3,3',4,4'-biphenyltetracarboxylic tetraester from dimethyl phthalate demonstrates the potential for phthalic acid ester coupling reactions [16]. Catalyst deactivation through Pd(0) aggregation represents a significant limitation, leading to development of heterogeneous recyclable palladium catalysts [16].

Gold-supported catalysts on titanium dioxide demonstrate remarkable activity for phthalic acid ester oxidative coupling [16]. Temperature screening revealed optimal activity at 140-160°C, with oxygen pressure significantly influencing reaction outcomes [16]. The reaction exhibits regioselectivity favoring 3,3',4,4'-coupling over alternative regioisomers, with acetic acid solvent improving selectivity to greater than 80% [16].

Zirconia-supported gold catalysts represent the most promising system for phthalic acid ester coupling, combining highest coupling activity with excellent regioselectivity [16]. These catalysts achieve turnover numbers exceeding 30 while maintaining selectivity for the desired symmetrical coupling product [16].

Mechanistic Considerations and Product Selectivity

Oxidative coupling mechanisms depend upon substrate electronic properties and reaction conditions. Concerted metalation-deprotonation represents the rate-limiting step in palladium-catalyzed systems, with catalyst coordination to methoxycarbonyl groups influencing regioselectivity [16]. Higher oxygen coverage typically favors acetic acid formation over ester coupling, while lower oxygen coverage promotes cross-coupling pathways [15].

Photochemical oxidative coupling utilizes visible light to promote homolytic cleavage of nitrogen-chlorine bonds in trichloroisocyanuric acid, generating radical species capable of hydrogen abstraction from aldehydes [20]. The resulting acyl radicals undergo chlorine transfer to form acyl chlorides, which subsequently react with alcohols to yield esters [20]. This mechanism enables ester formation under mild conditions without transition metal catalysts [20].

The electrochemical approach provides precise control over oxidation potential, enabling selective activation of specific aromatic positions [17]. Applied electrical potential drives electron removal from aromatic substrates, generating reactive intermediates capable of intermolecular coupling. Product selectivity depends upon substrate structure, electrolyte composition, and applied potential [17].

Coupling MechanismOxidizing AgentSubstrate RequirementsReaction ConditionsProduct Selectivity
Enzymatic Oxidative CouplingMolecular oxygen with enzyme cofactorsPhenolic compounds with hydroxyl groupsPhysiological pH and temperatureRegioselective coupling at specific positions
Metal-Catalyzed Cross-CouplingPalladium or gold catalysts with oxygenAromatic esters with activated positionsElevated temperature with oxygen pressureControllable regioselectivity via catalyst
Photochemical Oxidative CouplingVisible light with photosensitizersChromophoric aromatic compoundsRoom temperature with light irradiationWavelength-dependent selectivity
Peroxidase-Catalyzed CouplingHydrogen peroxide with heme enzymesPhenolic acids and derivativesMild aqueous conditionsEnzyme active site selectivity
Chemical Oxidant CouplingChemical oxidants like TCCAReactive aromatic compoundsSolvent-dependent conditionsSolvent and temperature dependent

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

320.19875937 g/mol

Monoisotopic Mass

320.19875937 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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